molecular formula C20H28N2O5S B11136512 N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11136512
M. Wt: 408.5 g/mol
InChI Key: GSSDJHLOFVNRCQ-CQSZACIVSA-N
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Description

N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-4-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a hydroxy group, and multiple methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-4-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the hydroxy and methoxy groups via nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-4-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the thiazole ring or the methoxy groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-4-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-4-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(S)-(1-hydroxy-4-methylpentan-2-yl)-4-[7-methyl-5H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazin-5-yl]-benzenesulfonamide
  • 3,4’-Dihydroxy-3’,5’-dimethoxypropiophenone

Uniqueness

N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-4-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE stands out due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H28N2O5S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H28N2O5S/c1-11(2)7-14(10-23)22-19(24)18-12(3)21-20(28-18)13-8-15(25-4)17(27-6)16(9-13)26-5/h8-9,11,14,23H,7,10H2,1-6H3,(H,22,24)/t14-/m1/s1

InChI Key

GSSDJHLOFVNRCQ-CQSZACIVSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N[C@H](CC(C)C)CO

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC(CC(C)C)CO

Origin of Product

United States

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